Ethyl 4-nitrocinnamate
Overview
Description
Ethyl 4-nitrocinnamate is an organic compound with the molecular formula C11H11NO4. It is a derivative of cinnamic acid, where the ethyl ester is substituted with a nitro group at the para position of the phenyl ring. This compound is known for its light yellow-beige to yellow crystalline powder form and has a melting point of 138-140°C .
Mechanism of Action
Target of Action
Ethyl 4-nitrocinnamate is a chemical compound with the molecular formula O2NC6H4CH=CHCO2C2H5
The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been used to study the kinetics of reduction of ethyl t-cinnamate and its substituted derivatives by samarium diiodide in the presence of hexamethylphosphoramide and t-butanol . This suggests that this compound may interact with its targets through a reduction process.
Biochemical Pathways
The compound’s involvement in the reduction process of ethyl t-cinnamate and its substituted derivatives suggests it may influence related biochemical pathways .
Result of Action
The compound’s role in the reduction of ethyl t-cinnamate and its substituted derivatives suggests it may induce changes at the molecular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt’s worth noting that the compound is stable under normal temperatures and pressures, and incompatible with strong oxidizing agents and strong bases .
Biochemical Analysis
Biochemical Properties
It has been used to study the kinetics of reduction of ethyl t-cinnamate and its substituted derivatives by samarium diiodide . This suggests that Ethyl 4-nitrocinnamate may interact with certain enzymes and other biomolecules in biochemical reactions.
Molecular Mechanism
It is known that it participates in the reduction reactions of ethyl t-cinnamate and its substituted derivatives . This suggests that this compound may have binding interactions with biomolecules and could potentially influence enzyme activity and gene expression.
Preparation Methods
Ethyl 4-nitrocinnamate can be synthesized through various methods. One common synthetic route involves the esterification of 4-nitrocinnamic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial production methods may involve more efficient and scalable processes, such as using continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, green chemistry approaches, such as using ionic liquids as solvents, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Ethyl 4-nitrocinnamate undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like samarium diiodide in the presence of hexamethylphosphoramide and t-butanol
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, where the ethyl ester group can be oxidized to a carboxylic acid under strong oxidizing conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields ethyl 4-aminocinnamate .
Scientific Research Applications
Ethyl 4-nitrocinnamate has several applications in scientific research:
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Comparison with Similar Compounds
Ethyl 4-nitrocinnamate can be compared with other cinnamate derivatives, such as:
Ethyl cinnamate: Lacks the nitro group, making it less reactive in nucleophilic substitution reactions.
4-Nitrocinnamic acid: Contains a carboxylic acid group instead of an ethyl ester, affecting its solubility and reactivity.
Ethyl 3-nitrocinnamate: Has the nitro group at the meta position, which influences its electronic properties and reactivity
This compound is unique due to the specific positioning of the nitro group, which significantly impacts its chemical behavior and applications.
Properties
IUPAC Name |
ethyl (E)-3-(4-nitrophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-8H,2H2,1H3/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBQVGXIMLXCQB-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061347, DTXSID601273204 | |
Record name | 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601273204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24393-61-1, 953-26-4 | |
Record name | Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24393-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000953264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl p-nitrocinnamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4697 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601273204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-nitrocinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.239 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethyl 4-nitrocinnamate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25TMC6MV4P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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